5-Fluoro-2-iodobenzoic acid
Overview
Description
5-Fluoro-2-iodobenzoic acid is a precursor molecule that has been shown to generate Electron Transfer Dissociation (ETD) reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) . It is also used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .
Synthesis Analysis
The synthesis of 2-Iodobenzoic acid, which is structurally similar to 5-Fluoro-2-iodobenzoic acid, can be achieved by a Sandmeyer reaction. This involves the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the conversion of pentavalent IBX to IBA in the presence of a catalytic amount of FeCl3 at 100 °C .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-iodobenzoic acid is C7H4FIO2 .Chemical Reactions Analysis
5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-2-iodobenzoic acid is 266.01 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
5-Fluoro-2-iodobenzoic acid serves as a pivotal intermediate in various chemical synthesis processes due to its reactive sites which allow for the substitution and transformation into other valuable compounds. For instance, the basicity gradient-driven migration of iodine has been utilized to confer regioflexibility on the substitution of fluoroarenes, demonstrating a wide array of chemical transformations such as deprotonation, carboxylation, and iodofluoroarene formation, leading to the production of several important benzoic acids and iodofluoroarenes (Rausis & Schlosser, 2002). Additionally, a synthesis method for 2-fluoro-6-iodobenzoic acid highlights its applications in the creation of high-purity compounds for further research and industrial applications, emphasizing its role in low-cost, scalable manufacturing processes (Haoyu, Qimeng, & Tao, 2010).
Electrosynthesis and Oxidation Reactions
The electrochemical synthesis of hypervalent iodine oxidants presents an environmentally benign and highly selective method for organic synthesis, where 5-fluoro-2-iodobenzoic acid derivatives can play a role in generating iodoxybenzoic acid (IBX) and related compounds. This approach is notable for its avoidance of toxic or unstable oxidants, making it more suitable for large-scale production and demonstrating the acid's utility in green chemistry applications (Bystron et al., 2022).
Catalytic Oxidation and Organic Transformations
5-Fluoro-2-iodobenzoic acid is instrumental in catalytic oxidation processes. For example, the in situ generation of o-iodoxybenzoic acid (IBX) and its catalytic use in oxidation reactions showcase the acid's versatility and efficiency in organic synthesis. Such processes are critical for the oxidation of primary and secondary alcohols, demonstrating its broad applicability in creating a range of organic compounds (Thottumkara, Bowsher, & Vinod, 2005).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs identified are the respiratory system . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Future Directions
5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents . These applications suggest potential future directions in the fields of organic synthesis and mass spectrometry.
properties
IUPAC Name |
5-fluoro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMQYOPTHMSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523210 | |
Record name | 5-Fluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-iodobenzoic acid | |
CAS RN |
52548-63-7 | |
Record name | 5-Fluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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